N-(2-Chlorobenzyl)-3-methylaniline
Overview
Description
N-(2-Chlorobenzyl)-3-methylaniline is an organic compound that features a benzyl group substituted with a chlorine atom at the ortho position and a methyl group attached to the aniline nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-3-methylaniline typically involves the reaction of 2-chlorobenzyl chloride with 3-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chlorobenzyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom or reduce other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated products or reduced functional groups.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chlorobenzyl)-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-Chlorobenzyl)-3-methylaniline exerts its effects involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate synthase, which is essential for the biosynthesis of isoprenoids in bacteria. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
N-(2-Chlorobenzyl)-substituted hydroxamate: This compound also features a 2-chlorobenzyl group and has been studied for its antimicrobial properties.
2-Chlorobenzylamine: A simpler analogue that lacks the methylaniline moiety but shares the 2-chlorobenzyl group.
3-Methylaniline: The parent compound without the 2-chlorobenzyl substitution.
Uniqueness: N-(2-Chlorobenzyl)-3-methylaniline is unique due to the presence of both the 2-chlorobenzyl and 3-methylaniline moieties, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPBTKHRIVLGST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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